

characterization of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

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Compound of Interest

Compound Name: 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

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An In-Depth Technical Guide to the Synthesis and Characterization of **5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde**

Foreword

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and material scientists on the synthesis and detailed characterization of **5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde**. This heterocyclic compound represents a valuable and versatile building block, distinguished by its unique electronic properties and reactive aldehyde functionality.^[1] Its structure, combining the electron-rich thiophene ring with the stable oxazole core, makes it a key intermediate in the development of complex molecules for pharmaceuticals, advanced materials, and biological probes.^{[1][2]} This document moves beyond a simple recitation of data, providing insights into the causality behind the synthetic strategy and a thorough interpretation of the analytical data required to confirm its structure and purity.

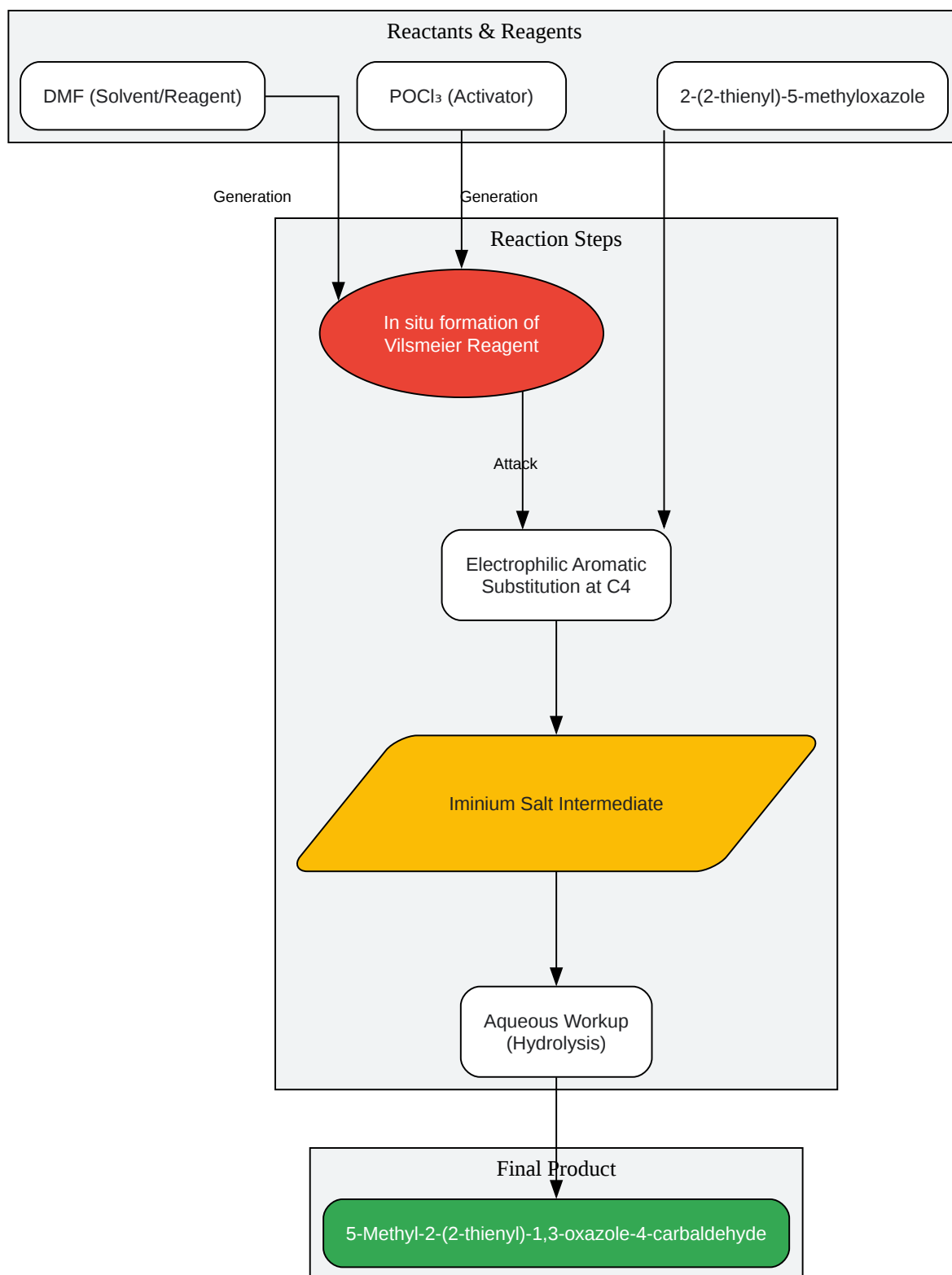
Strategic Synthesis via Vilsmeier-Haack Formylation

The introduction of a formyl (-CHO) group onto an electron-rich heterocyclic system is most reliably achieved through the Vilsmeier-Haack reaction.^{[3][4]} This method is exceptionally well-suited for the synthesis of **5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde** from its precursor, 2-(2-thienyl)-5-methyloxazole.

Mechanistic Rationale

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, an electrophilic chloroiminium ion, generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl_3).^{[5][6]} The oxazole ring, being an electron-rich aromatic system, is activated towards electrophilic substitution. The reaction proceeds via the attack of the C4 position of the oxazole ring on the electrophilic Vilsmeier reagent. This position is sterically accessible and electronically favored for substitution. The resulting iminium salt intermediate is stable until it is hydrolyzed during aqueous workup to yield the final aldehyde product.^{[3][6]}

Synthesis Workflow Diagram



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Caption: Vilsmeier-Haack synthesis workflow for the target compound.

Detailed Experimental Protocol

- **Reagent Preparation:** In a three-necked, flame-dried flask under an inert atmosphere (N_2 or Ar), cool N,N-dimethylformamide (DMF, 2.0 eq) to 0 °C using an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride ($POCl_3$, 2.0 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C for 15 minutes to allow for the formation of the Vilsmeier reagent.
- **Substrate Addition:** Dissolve the starting material, 2-(2-thienyl)-5-methyloxazole (1.0 eq), in a minimal amount of DMF and add it dropwise to the reaction mixture.
- **Reaction:** After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 2-3 hours.^[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice containing a saturated aqueous solution of sodium acetate.^[7] This step hydrolyzes the iminium intermediate and neutralizes the acidic mixture.
- **Extraction & Purification:** A precipitate of the crude product should form. Collect the solid by vacuum filtration. If the product is oily, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate ($MgSO_4$).^[7]
- **Final Purification:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure aldehyde.

Physicochemical and Spectroscopic Characterization

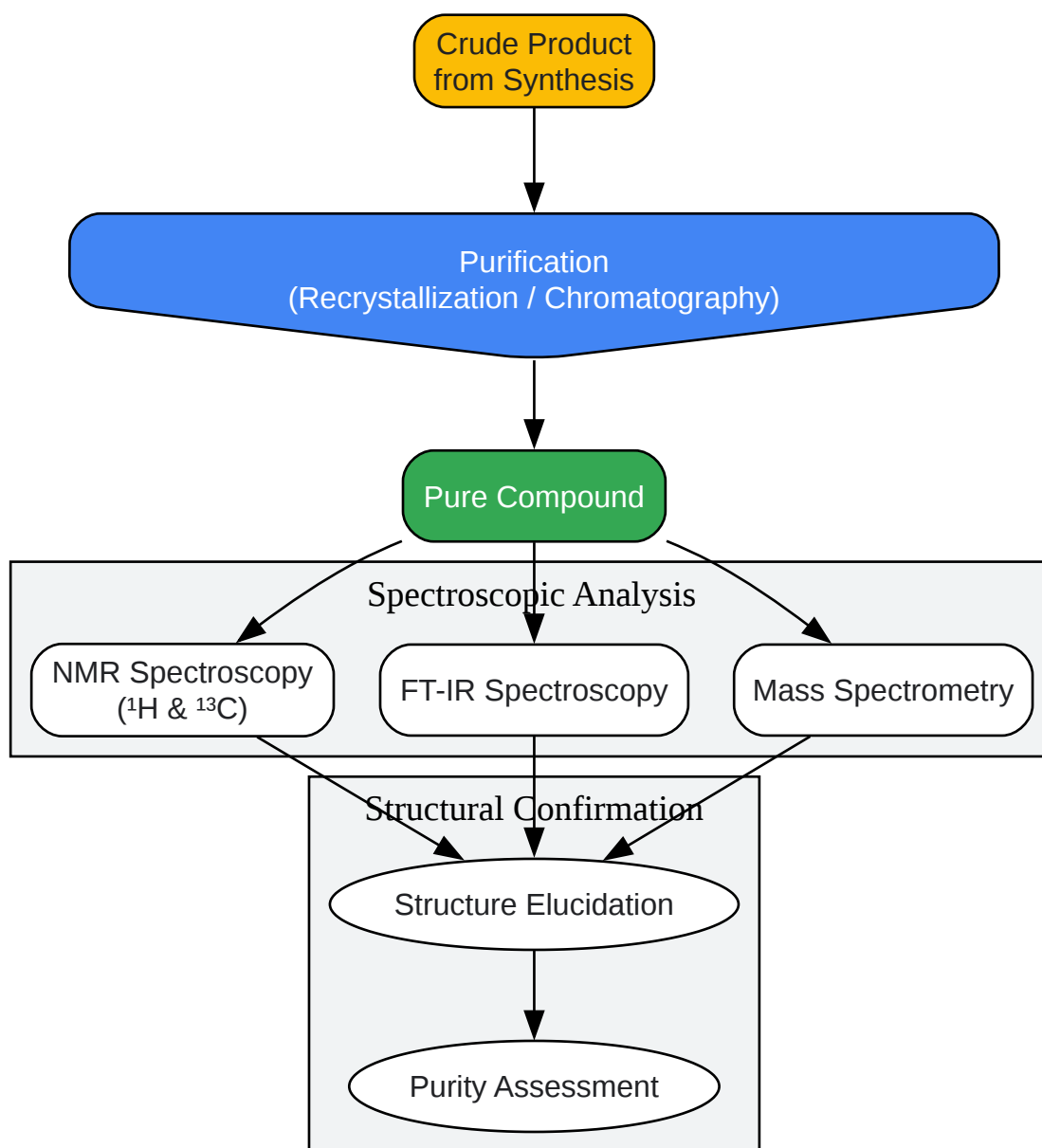
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

The fundamental properties of the title compound are summarized below.

Property	Value	Source
CAS Number	915923-87-4	
Molecular Formula	C ₉ H ₇ NO ₂ S	
Molecular Weight	193.22 g/mol	
Physical Form	Solid	
InChI Key	ZFDVGEONFFIDAG- UHFFFAOYSA-N	

Characterization Workflow Diagram



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Caption: Logical workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms.

Signal (δ , ppm)	Multiplicity	Assignment	Rationale
~9.8 - 10.2	Singlet (s)	Aldehyde (-CHO)	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.
~7.7 - 7.9	Doublet of Doublets (dd)	Thienyl H5'	This proton is adjacent to the sulfur atom and coupled to H4' and H3'.
~7.5 - 7.7	Doublet of Doublets (dd)	Thienyl H3'	This proton is coupled to H4' and H5'.
~7.1 - 7.3	Doublet of Doublets (dd)	Thienyl H4'	This proton is coupled to both H3' and H5'.
~2.6 - 2.8	Singlet (s)	Methyl (-CH ₃)	The methyl protons are attached to the oxazole ring and appear as a sharp singlet.

- ¹³C NMR Spectroscopy: The carbon-13 spectrum reveals the number of unique carbon environments.

Signal (δ , ppm)	Assignment	Rationale
~180 - 185	Aldehyde (C=O)	The carbonyl carbon is significantly deshielded and appears far downfield.
~160 - 165	Oxazole C2	Carbon atom positioned between two heteroatoms (O and N).
~155 - 160	Oxazole C5	Carbon atom attached to the methyl group.
~125 - 140	Thienyl Carbons	Four distinct signals are expected for the carbons of the thiophene ring.
~120 - 125	Oxazole C4	Carbon atom attached to the aldehyde group.
~10 - 15	Methyl (-CH ₃)	The aliphatic methyl carbon appears in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Frequency (cm ⁻¹)	Vibration Type	Functional Group	Rationale
~1680 - 1700	C=O Stretch (strong)	Aldehyde	A strong, sharp absorption characteristic of a conjugated aldehyde carbonyl group.
~2820 & ~2720	C-H Stretch (medium)	Aldehyde (Fermi Doublet)	These two weak to medium bands are characteristic of the C-H bond of an aldehyde.
~1550 - 1620	C=N & C=C Stretch	Oxazole & Thiophene Rings	Multiple bands corresponding to the stretching vibrations within the aromatic heterocyclic rings.
~3100	C-H Stretch (aromatic)	Thiophene Ring	Stretching vibration for the C-H bonds on the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

- Expected Molecular Ion (M⁺): A prominent peak should be observed at m/z = 193.22, corresponding to the molecular weight of the compound [C₉H₇NO₂S]⁺.
- Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the aldehyde group (-CHO), and cleavage of the bond between the thiophene and oxazole rings.

Chemical Reactivity and Applications

The synthetic utility of **5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde** stems from the reactivity of its aldehyde group and the stability of its heterocyclic core.

- **Aldehyde Transformations:** The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., with hydrazines or amines) to form Schiff bases and other complex heterocycles.[\[1\]](#)[\[8\]](#)[\[9\]](#)
- **Pharmaceutical Development:** This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity. Oxazole and thiophene motifs are prevalent in medicinal chemistry, and this building block allows for their incorporation into novel drug candidates, particularly those targeting neurological disorders.[\[1\]](#)[\[2\]](#)[\[8\]](#)
- **Material Science:** The thienyl group imparts favorable electronic properties, making this compound and its derivatives of interest in the development of advanced materials like polymers, coatings, and organic electronics where specific chemical and photophysical properties are required.[\[1\]](#)[\[2\]](#)
- **Organic Synthesis:** As a bifunctional molecule, it is a valuable building block for constructing larger, polycyclic heterocyclic systems through multi-component reactions or sequential functionalization.[\[2\]](#)

Conclusion

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde is a synthetically accessible and highly valuable heterocyclic building block. Its definitive characterization relies on a synergistic application of NMR and IR spectroscopy and mass spectrometry, which together confirm its structure and purity. The strategic placement of the reactive aldehyde group on the stable thienyl-oxazole core provides chemists with a powerful tool for the synthesis of novel compounds with broad applications in medicine and materials science.

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